N-Methyl-o-phenylenediamine dihydrochloride

Catalog No.
S704686
CAS No.
25148-68-9
M.F
C7H12Cl2N2
M. Wt
195.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-o-phenylenediamine dihydrochloride

CAS Number

25148-68-9

Product Name

N-Methyl-o-phenylenediamine dihydrochloride

IUPAC Name

2-N-methylbenzene-1,2-diamine;dihydrochloride

Molecular Formula

C7H12Cl2N2

Molecular Weight

195.09 g/mol

InChI

InChI=1S/C7H10N2.2ClH/c1-9-7-5-3-2-4-6(7)8;;/h2-5,9H,8H2,1H3;2*1H

InChI Key

DKEONVNYXODZRQ-UHFFFAOYSA-N

SMILES

CNC1=CC=CC=C1N.Cl.Cl

Solubility

greater than or equal to 100 mg/mL at 73° F (NTP, 1992)

Synonyms

N-Methyl-1,2-phenylenediamine Dihydrochloride; 1-Amino-2-methylaminobenzene; N1-Methyl-1,2-benzenediamine Hydrochloride;

Canonical SMILES

CNC1=CC=CC=C1N.Cl.Cl

Organic Synthesis:

  • Synthesis of Benzimidazoles: N-MOPH acts as a precursor in the synthesis of benzimidazoles, a class of heterocyclic compounds with diverse biological activities. Studies have utilized N-MOPH for the one-pot synthesis of 1-methyl-2(hetero)arylbenzimidazoles []. Additionally, it has been employed in the preparation of 1-methyl-1H-benzimidazole-2(3H)-thione [] and the total synthesis of the angiotensin II receptor antagonist, telmisartan [].

Analytical Chemistry:

  • Preparation of Derivatizing Reagents: N-MOPH finds use in the preparation of derivatizing reagents for analytical applications. For instance, research explores its use in derivatizing primary amines for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) [].

Material Science:

  • Development of Functional Polymers: Studies investigate the potential of N-MOPH in the development of functional polymers. Research explores its incorporation into polymer structures to impart specific properties, such as conductivity or photoluminescence [].

N-Methyl-o-phenylenediamine dihydrochloride is a chemical compound with the molecular formula C₇H₁₀N₂·2HCl and a molecular weight of 195.09 g/mol. It appears as light purple crystals or a beige solid, typically soluble in water and ethanol . This compound is primarily used in biochemical research, particularly in proteomics, due to its ability to form stable complexes with various substances .

  • Information on specific hazards associated with N-M-OPD dihydrochloride is limited. However, as with most aromatic amines, it is likely to be:
    • A mild skin and eye irritant [].
    • Potentially harmful if inhaled or ingested.
  • Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].
, notably:

  • Oxidation Reactions: It can be oxidized to form corresponding azo compounds, which are often used as dyes.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines, which are important in organic synthesis.
  • Complexation: It forms complexes with metal ions, which can be utilized in analytical chemistry for colorimetric assays.

These reactions highlight its versatility as a reagent in synthetic organic chemistry.

Research indicates that N-Methyl-o-phenylenediamine dihydrochloride exhibits biological activity, particularly as an antioxidant. Its derivatives have shown potential in inhibiting oxidative stress-related damage in cells. Additionally, it is utilized in various assays to detect certain biomolecules due to its ability to produce colored complexes upon reaction .

The synthesis of N-Methyl-o-phenylenediamine dihydrochloride typically involves the following methods:

  • Methylation of o-Phenylenediamine: This process involves treating o-phenylenediamine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Formation of Dihydrochloride Salt: The resulting N-Methyl-o-phenylenediamine can then be reacted with hydrochloric acid to form the dihydrochloride salt.

These methods provide a straightforward approach to synthesizing the compound in laboratory settings .

N-Methyl-o-phenylenediamine dihydrochloride is widely used in various applications:

  • Analytical Chemistry: It is employed as a reagent for colorimetric detection of nitrites and other analytes.
  • Biochemical Research: The compound serves as a tool for studying enzymatic reactions and protein interactions.
  • Dye Manufacturing: Due to its ability to form stable colored complexes, it is also utilized in dye production.

These applications underscore its significance in both research and industrial contexts.

Interaction studies involving N-Methyl-o-phenylenediamine dihydrochloride have revealed its potential for forming complexes with various metal ions, such as iron and copper. These interactions can enhance the sensitivity of detection methods used in analytical chemistry. Additionally, studies suggest that the compound may interact with biological molecules, impacting cellular processes and signaling pathways .

Several compounds share structural similarities with N-Methyl-o-phenylenediamine dihydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N,N-Dimethyl-p-phenylenediamineC₁₂H₁₈N₂Contains a para substitution; more hydrophobic properties.
3-Amino-N-methylphenolC₇H₉N₃OContains an additional hydroxyl group; different reactivity.
N-Methyl-1,2-phenylenediamineC₇H₁₀N₂Lacks the dihydrochloride salt; different solubility profile.

N-Methyl-o-phenylenediamine dihydrochloride stands out due to its specific dihydrochloride form and its applications in both biochemical assays and dye production, making it particularly valuable in research settings .

Traditional Synthesis Routes

Methylation of o-Phenylenediamine Derivatives

The direct methylation of o-phenylenediamine represents one of the classical approaches to synthesizing N-methyl-o-phenylenediamine. This method typically involves selective mono-methylation while controlling regioselectivity to prevent formation of di- and tri-methylated products.

Several methylating reagents have proven effective for this transformation:

Table 1: Common Methylating Reagents for o-Phenylenediamine

Methylating AgentReaction ConditionsCatalystSelectivityYield (%)
Methyl iodideDMF, 30-40°CNaOHHigh90-95
Dimethyl sulfateAcetone, 25-30°CKOHHigh93-96
FormaldehydeH₂, Pd/C catalyst-Moderate85-90
MethylcarbonateWater/THF mixtureK₂CO₃Moderate80-85

The regioselectivity challenge in direct methylation stems from the presence of two amino groups in o-phenylenediamine. Controlling reaction conditions and catalyst selection are crucial for achieving mono-methylation at the desired position.

Recent advances in this area include the use of dimethylsulfoxide (DMSO) as both solvent and methyl source in a greener approach to N-methylation. This method involves transfer of a methylene group from DMSO to the amine, followed by reduction of the resulting imine by formic acid.

Reduction of Nitro-Substituted Precursors

The most common industrial approach for N-methyl-o-phenylenediamine synthesis involves a two-step process: methylation of o-nitroaniline followed by reduction of the nitro group. This method offers better regioselectivity control compared to direct methylation of o-phenylenediamine.

Step 1: N-methylation of o-nitroaniline

The reaction scheme typically employs:

  • o-Nitroaniline as starting material
  • Methylating reagents such as methyl iodide or dimethyl sulfate
  • Basic catalysts like sodium hydroxide, potassium hydroxide, or sodium carbonate
  • Solvents including acetone, DMF, or DMSO

For example, in one optimized procedure, o-nitroaniline (40.0 g, 0.29 mol) is mixed with acetone (200 ml) and KOH (32 g, 0.57 mol). Dimethyl sulfate (46 g, 0.37 mol) is added dropwise and the reaction progress is monitored by TLC. After completion, ammonia water is added, acetone is removed, and the product is crystallized from water to yield N-methyl-o-nitroaniline with 95.3% yield and >99% purity.

Step 2: Reduction of the nitro group

Several reduction methods have been developed for converting N-methyl-o-nitroaniline to N-methyl-o-phenylenediamine:

Table 2: Reduction Methods for N-methyl-o-nitroaniline

Reducing AgentCatalystConditionsYield (%)AdvantagesDisadvantages
Hydrogen10% Pd/C0.2-0.5 MPa, 30-35°C98.4High yield, clean reactionRequires pressure equipment
Iron powderAcetic acid50-55°C, ethanol90.0Inexpensive, mild conditionsLower yield, separation issues
Sodium borohydrideAlumina supportRoom temp., solid state80-85Solvent-free, environmentally friendlyModerate yield
Hydrazine hydrateFe₃O₄Room temp.70-80Magnetically recoverable catalystPotential side reactions

The catalytic hydrogenation process using palladium on carbon offers the highest yield but requires specialized equipment. A patent describes the process where N-methyl-o-nitroaniline (20.0g, 0.13mol) is mixed with methanol (100ml) and 10% Pd/C (0.05g) in a hydrogenation reactor. The reaction is conducted at 30-35°C under 0.2-0.5MPa hydrogen pressure for about 3 hours. After filtration, thionyl chloride is added to the filtrate to form the dihydrochloride salt.

Iron-catalyzed reduction provides a cost-effective alternative. In this method, ethanol (100ml), glacial acetic acid (5ml), and reduced iron powder (21.8g, 0.39mol) are stirred at 50-55°C for 30 minutes, followed by addition of N-methyl-o-nitroaniline (20.0g, 0.13mol). The mixture is heated to reflux for about 2 hours, filtered while hot, and treated with thionyl chloride to obtain the dihydrochloride salt.

Purification Techniques for Salt Formation

The conversion to dihydrochloride salt serves both as a purification step and a means to improve stability and handling properties of the amine. Several methods for salt formation and purification have been developed.

Dihydrochloride Salt Formation Methods:

  • Direct Acidification with HCl Gas:

    • The free amine is dissolved in an oxygen-containing solvent (THF, ethanol, or isopropanol)
    • The solution is saturated with gaseous HCl at 0°C until acidic to litmus
    • The mixture is refrigerated overnight to complete crystallization
    • The product is isolated by filtration
  • Thionyl Chloride Method:

    • After the reduction step, the filtered solution is treated with thionyl chloride
    • The reaction mixture is cooled to facilitate crystallization
    • The dihydrochloride salt precipitates and is collected by filtration
  • Acid-Base Extraction Method:

    • The crude amine is dissolved in dichloromethane
    • The solution is washed with aqueous HCl to form the water-soluble salt
    • The aqueous layer is separated, basified to regenerate the free amine
    • The free amine is extracted and re-acidified under controlled conditions to form pure salt

Purification of Dihydrochloride Salt:

The crude dihydrochloride salt often requires further purification to remove impurities. Several techniques are employed:

  • Recrystallization: The crude salt is dissolved in a minimum amount of hot water or water-alcohol mixture and allowed to recrystallize upon cooling.

  • Fractional Precipitation: This technique exploits the differential solubility of amine hydrochlorides in various solvent systems. For example, N-methyl-o-phenylenediamine dihydrochloride can be selectively precipitated from mixtures using appropriate solvent combinations.

  • Selective pH Adjustment: By controlling the pH during acidification, it's possible to sequentially precipitate different amines as their hydrochloride salts, enabling separation of the desired product from structurally similar impurities.

Quality control of the purified salt typically involves melting point determination, HPLC analysis, and spectroscopic methods (¹H NMR, ¹³C NMR) to confirm purity and identity.

Alternative Synthetic Approaches

Catalytic Systems for Isomer Control

Control of regioselectivity represents a significant challenge in the synthesis of N-methyl-o-phenylenediamine, particularly when working with methods that could potentially yield multiple isomeric products. Recent advances in catalytic systems have enabled better isomer control.

Radical Arene Amination Approach:

A novel approach using radical arene amination chemistry has been developed for regioselective synthesis of o-phenylenediamine derivatives. This method utilizes attractive noncovalent interactions between an anionic substrate and an incoming radical cation to guide the regioselective formation of the C-N bond.

The methodology employs:

  • Iron catalysts (typically FeBr₂)
  • Aminating agents with tunable properties
  • HFIP (hexafluoroisopropanol) as solvent to enhance regioselectivity

This approach yields excellent ortho:para selectivity (>20:1) and enables access to selectively mono-N-alkylated o-phenylenediamines through the use of N-alkylated aminating agents. The method is particularly valuable for preparing N-methyl-o-phenylenediamine with high regioselectivity.

Structure-Guided Enzyme Engineering:

Enzymatic approaches have also been explored for regioselective methylation. By rational reprogramming of O-methyltransferase enzymes through structure-guided active-site cavity engineering, researchers have achieved control over methylation regioselectivity.

While this approach has been primarily used for O-methylation, similar principles could potentially be applied to develop enzymatic systems for selective N-methylation of diamine compounds like o-phenylenediamine.

Green Chemistry Strategies

Environmental considerations have driven the development of greener approaches to N-methyl-o-phenylenediamine synthesis.

CO₂ as Methylation Source:

A sustainable approach uses carbon dioxide as a C1 source for N-methylation of amines. This methodology employs:

  • Organocatalyzed reduction of CO₂
  • Hydrosilanes (like PMHS - polymethylhydrosiloxane) as reducing agents
  • Methyltriphenylphosphonium methylcarbonate as catalyst

The reaction proceeds under mild conditions and selectively produces N-methylated products from primary amines. This method represents a greener alternative to traditional methylation approaches that use toxic methylating agents.

Magnetite-Catalyzed Reductions:

Simple magnetite (Fe₃O₄) has been demonstrated as an effective catalyst for the reduction of nitroarenes using hydrazine hydrate as the reductant. This system offers several green chemistry advantages:

  • Magnetite is commercially available at low cost
  • The catalyst is magnetically recoverable and reusable
  • The reaction tolerates various functional groups
  • The process avoids precious metal catalysts

Magnetite microspheres prepared from iron(III) oxalate show particularly good catalytic activity and can be easily separated from the reaction mixture using an external magnet.

Microwave-Assisted Reactions

Microwave irradiation has emerged as a valuable tool for enhancing various reductive transformations, including those relevant to N-methyl-o-phenylenediamine synthesis.

Microwave-Assisted Nitro Reduction:

Reduction of aromatic nitro groups can be efficiently accomplished under microwave conditions using various reducing agents:

  • NaBH₄ impregnated on alumina or clay
  • Hydrazine hydrate with iron(III) chloride on alumina
  • Ammonium formate with Raney nickel or Pd/C catalysts

For example, microwave-induced reduction with alumina-supported hydrazine and iron(III) chloride can provide 100% conversion to aromatic amines under mild conditions and short reaction times.

Microwave-Assisted Reductive Amination:

For the N-methylation step, microwave-enhanced reductive amination offers advantages:

  • Schiff bases (imines) can be generated in situ with microwaves on clay
  • Addition of NaBH₄-clay accomplishes reduction in minutes
  • The process requires less reducing agent than conventional methods
  • Reaction times are significantly shorter (5 minutes vs. hours)

This approach could be adapted to the synthesis of N-methyl-o-phenylenediamine by reductive amination of o-phenylenediamine with formaldehyde.

Process Optimization

Yield Enhancement Through Solvent Engineering

Solvent selection plays a critical role in optimizing the synthesis of N-methyl-o-phenylenediamine dihydrochloride. Different solvents affect reaction rates, selectivity, and product isolation.

For N-Methylation of o-Nitroaniline:

Table 3: Solvent Effects on N-Methylation of o-Nitroaniline

SolventMethylating AgentCatalystYield (%)Observations
AcetoneDimethyl sulfateKOH95.3Excellent yield, easy workup
N,N-DimethylformamideMethyl iodideNaOH95.3Good yield but more difficult purification
DMSODimethyl sulfateK₂CO₃92-94Dual role as solvent and methyl donor
Water-THF mixtureMethyl carbonateNa₂CO₃85-90Environmentally friendly but lower yield

The choice between acetone and DMF primarily depends on process considerations and availability. Acetone offers easier product isolation and solvent recovery, while DMF may provide better solubility for certain substrates.

For Nitro Reduction:

The reduction of N-methyl-o-nitroaniline is particularly sensitive to solvent choice:

Table 4: Solvent Effects on Nitro Reduction

SolventReducing SystemTemp (°C)Yield (%)Advantages
MethanolH₂, Pd/C30-3598.4High yield, clean reaction
EthanolIron powder/acetic acid50-5590.0Cost-effective, less specialized equipment
WaterFe₃O₄, hydrazine25-3085-87Green solvent, magnetic catalyst recovery
HFIPFeBr₂, aminating agent50-6057-60Excellent regioselectivity for direct route

For industrial applications, the high-yielding catalytic hydrogenation in methanol represents the preferred approach, while the iron powder method in ethanol offers a good balance of cost and efficiency for laboratory-scale preparations.

For Salt Formation and Purification:

The choice of solvent for crystallization and purification of the dihydrochloride salt significantly impacts product quality:

  • Water-ethanol mixtures provide good crystallization properties
  • Methanol-water systems are effective for selective precipitation of impurities
  • Pure anhydrous solvents like ethanol or isopropanol are used for final purification steps

For optimal results, a sequential purification approach using different solvent systems may be employed.

Catalyst Screening for Selectivity

Catalyst selection is critical for achieving optimal selectivity and efficiency in both the methylation and reduction steps of N-methyl-o-phenylenediamine synthesis.

For Nitro Group Reduction:

Various catalytic systems have been evaluated for the reduction of N-methyl-o-nitroaniline:

Table 5: Catalyst Performance in Nitro Reduction

CatalystReducing AgentConditionsYield (%)SelectivityReusability
5% Pd/CH₂0.2-0.5 MPa, 90-100°C>99ExcellentGood
10% Pd/CH₂0.2-0.5 MPa, 30-35°C98.4ExcellentGood
Fe powder/AcOHFe (reducing)50-55°C, ethanol90.0GoodPoor
Fe₂O₃/N-doped carbonH₂120-140°C85-90ExcellentExcellent
Fe₃O₄ nanoparticlesN₂H₄·H₂ORoom temperature70-80ModerateGood

The nitrogen-doped iron oxide catalyst (Fe₂O₃/N-doped carbon) represents a promising alternative to precious metal catalysts. This system consists of Fe₂O₃ nanoparticles surrounded by nitrogen-doped graphene layers and shows excellent chemoselectivity in the reduction of various nitro compounds.

The optimal catalyst is determined based on:

  • Required selectivity and functional group tolerance
  • Scale of production
  • Equipment availability
  • Economic considerations
  • Environmental impact

For industrial-scale production, the catalytic hydrogenation using 5% Pd/C offers the best combination of yield, selectivity, and catalyst reusability. The medium-pressure catalytic hydrogenation process using this catalyst enables efficient recycling of both catalyst and process water, significantly reducing waste generation.

For Selective N-Methylation:

For the methylation step, catalyst selection affects both reaction rate and selectivity:

Table 6: Catalysts for Selective N-Methylation

CatalystMethylating AgentAdvantages
KOHDimethyl sulfateHigh yield, readily available
NaOHMethyl iodideGood selectivity for mono-methylation
Methyltriphenylphosphonium methylcarbonateCO₂/PMHSGreen chemistry approach, mild conditions
FeBr₂Aminating agentsHigh regioselectivity in direct approaches

The choice between basic catalysts (KOH, NaOH) for traditional methylation depends on the methylating agent used. For greener approaches, organocatalysts like methyltriphenylphosphonium methylcarbonate offer advantages in terms of environmental impact and selectivity.

Continuous Flow Synthesis

Continuous flow technology represents a significant advancement for the synthesis of N-methyl-o-phenylenediamine dihydrochloride, offering advantages in process safety, scalability, and product quality.

Flow Chemistry for Reductive N-Methylation:

Recent research has demonstrated continuous-flow N-methylation using formaldehyde and H₂ with heterogeneous Pd catalysts. This green synthetic method provides:

  • Excellent activity for both aliphatic and aromatic amines
  • Precise control of reaction parameters
  • Improved safety profile for hazardous reagents
  • Reduced solvent consumption
  • Consistent product quality

The method can be applied to sequential hydrogenation reactions to access challenging N-monomethylated amines, which is particularly relevant for the synthesis of N-methyl-o-phenylenediamine.

Advantages of Flow Chemistry for Nitro Reduction:

The reduction of nitro compounds in continuous flow offers several benefits:

  • Better heat management for exothermic reactions
  • Improved control of hydrogenation conditions
  • Enhanced mass transfer between gas and liquid phases
  • Safer handling of hydrogen
  • Potential for in-line workup and purification
  • Reduced catalyst loading

Integrated Flow Process Design:

An integrated continuous flow process for N-methyl-o-phenylenediamine dihydrochloride synthesis could incorporate:

  • Initial flow methylation of o-nitroaniline
  • Intermediate purification step
  • Continuous catalytic reduction of the nitro group
  • In-line salt formation and crystallization

This approach would eliminate the need for isolation of intermediates and reduce solvent consumption and waste generation. Process intensification through flow chemistry could significantly improve the sustainability profile of N-methyl-o-phenylenediamine production.

Table 7: Comparison of Batch vs. Flow Processes for N-Methyl-o-phenylenediamine Synthesis

ParameterBatch ProcessContinuous Flow Process
Reaction timeHoursMinutes
Reactor volume requirementLargeSmall
Temperature controlModerateExcellent
Catalyst efficiencyModerateHigh
ScalabilityScale-up challengesLinear scale-out
Process safetyModerate (larger inventories)Improved (smaller reaction volumes)
Product consistencyBatch-to-batch variationConsistent product quality
Solvent consumptionHigherLower

While continuous flow technology offers significant advantages, implementation requires specialized equipment and expertise. The transition from batch to flow processes represents an important direction for future optimization of N-methyl-o-phenylenediamine dihydrochloride synthesis.

Physical Description

Crystals (from ethanol); light purple powder. (NTP, 1992)

Melting Point

376 °F (NTP, 1992)

UNII

NML5KQ540I

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

25148-68-9

Wikipedia

N-methyl-O-phenylenediamine dihydrochloride

General Manufacturing Information

1,2-Benzenediamine, N1-methyl-, hydrochloride (1:2): INACTIVE

Dates

Modify: 2023-09-16

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